2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4O3S/c16-10-5-2-6-11(17)12(10)13(22)18-15-20-19-14(25-15)8-3-1-4-9(7-8)21(23)24/h1-7H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREIZISRJGUXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Halogenation: The chlorination and fluorination of the benzamide moiety are carried out using suitable halogenating agents such as thionyl chloride for chlorination and elemental fluorine or a fluorinating reagent for fluorination.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the halogenated benzamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the halogens with groups like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of a nitrophenyl group in the structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration. Studies have shown that similar compounds display potent activity against various bacterial strains, suggesting that 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide may possess similar properties.
- Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer effects. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound's interaction with cellular targets. Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis.
- Anti-inflammatory Properties : Compounds containing thiadiazole rings have demonstrated anti-inflammatory effects in various models. The specific mechanisms are still under investigation, but they may involve the modulation of cytokine release or inhibition of inflammatory pathways.
Agricultural Applications
- Pesticide Development : The unique structure of this compound positions it as a candidate for pesticide formulation. Its potential efficacy against pests could be attributed to its ability to disrupt biological processes in target organisms.
- Herbicide Activity : Similar compounds have been evaluated for herbicidal properties. The introduction of halogen atoms typically enhances herbicidal activity by improving the compound's stability and efficacy in soil environments.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A laboratory study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
- Anticancer Mechanism Investigation : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested involvement of the mitochondrial pathway in apoptosis induction.
- Field Trials for Herbicidal Activity : Field trials assessing the herbicidal potential showed promising results with significant reduction in weed populations compared to untreated controls, indicating its viability as an agricultural chemical.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group and halogen substituents can enhance binding affinity and specificity to target molecules, while the thiadiazole ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Differences :
- Steric Hindrance : The 2,6-dihalogenation may introduce steric constraints absent in single-substituted derivatives, affecting molecular interactions.
Thiadiazole Ring Modifications
The 5-position of the thiadiazole ring in the target compound is substituted with 3-nitrophenyl , whereas analogs like 4b–4g feature pyridinyl groups .
- Electronic Impact: The nitro group is a stronger electron-withdrawing substituent than pyridinyl, which has mixed electronic properties (aromatic ring with lone-pair electrons).
- Biological Relevance : Nitro groups are often associated with enhanced antimicrobial and anticancer activities due to their ability to participate in redox reactions .
Comparison with a Nitrophenyl-Thiadiazole Hybrid (7A9)
The compound 7A9 (Journal of Pharmaceutical Research International, 2021) shares the 3-nitrophenyl-thiadiazole motif but includes a sulfanyl linker and a quinazolinone moiety .
- Structural Divergence : The sulfanyl group in 7A9 introduces a sulfur bridge, while the target compound uses a direct amide linkage. Sulfanyl groups may enhance lipophilicity and membrane permeability.
- Activity Implications: Quinazolinone moieties are associated with kinase inhibition, suggesting divergent biological targets compared to the benzamide-thiadiazole scaffold.
Spectral and Analytical Data Comparison
NMR and IR Spectroscopy
- 1H NMR :
- The target compound’s aromatic protons would experience deshielding due to electron-withdrawing nitro and halogen groups, leading to downfield shifts compared to pyridinyl analogs (e.g., 4b: δ 7.2–8.5 ppm for pyridinyl protons) .
- The 3-nitrophenyl group’s protons may resonate near δ 8.0–8.5 ppm, distinct from pyridinyl analogs.
- IR Spectroscopy: All compounds show N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches. The nitro group in the target compound introduces strong NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) absent in 4b–4g .
Mass Spectrometry (MS)
- The target compound’s molecular ion peak (calculated for C₁₅H₈ClFN₄O₃S) would differ from analogs like 4d (C₁₃H₈FN₃OS) due to the nitro group’s mass contribution (~46 Da) .
Tabulated Comparison of Key Compounds
Biological Activity
2-Chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.75 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of halogen atoms (like chlorine and fluorine) on the phenyl ring enhances the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 μg/mL |
| E. coli | 64 μg/mL | |
| A. niger | 42 μg/mL | |
| C. albicans | 48 μg/mL |
Anticancer Activity
Studies have indicated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including breast (MCF-7) and leukemia cells . The mechanism often involves inducing apoptosis through the activation of caspase pathways.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of thiadiazole derivatives:
- Compound A demonstrated an IC50 value of 0.65 μM against MCF-7 cells.
- Compound B exhibited a higher selectivity index compared to standard chemotherapeutics like doxorubicin.
These findings suggest that modifications to the thiadiazole structure can lead to enhanced anticancer properties.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Some derivatives bind to DNA or interfere with its replication process.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death has been observed in various studies .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:
- Step 1: Condensation of 3-nitrophenyl-substituted thiosemicarbazide with chloroacetyl chloride to form the thiadiazole ring.
- Step 2: Coupling the thiadiazole intermediate with 2-chloro-6-fluorobenzoyl chloride under basic conditions (e.g., pyridine) to form the amide bond .
- Purification: Recrystallization from methanol or chromatography is used to isolate the final product. Reaction conditions (temperature, solvent, catalyst) significantly impact yield and purity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch of benzamide at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons on 3-nitrophenyl at δ 7.5–8.5 ppm, thiadiazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 393.02) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) using SHELX software .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Anticancer Activity: MTT assay against human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
- Antioxidant Potential: ABTS•+ radical scavenging assay, with trolox as a positive control .
- Antimicrobial Screening: Disk diffusion or MIC assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer activity?
- Thiadiazole Core: Essential for intercalation with DNA or kinase inhibition. Modifying the 5-position (e.g., replacing 3-nitrophenyl with 4-cyanophenyl) alters electron-withdrawing effects and target affinity .
- Benzamide Substituents: Chloro and fluoro groups enhance lipophilicity and metabolic stability. Fluorine’s electronegativity may improve binding to hydrophobic enzyme pockets .
- Nitrophenyl Group: The nitro moiety’s redox potential contributes to pro-apoptotic activity but may increase toxicity. Reduction to an amine group could modulate this .
Q. How can contradictions in biological activity data be resolved?
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies. Cross-validate results using orthogonal assays (e.g., Annexin V/PI staining vs. caspase-3 activation for apoptosis) .
- Structural Confirmation: Re-examine compound purity via HPLC and crystallography to rule out impurities or polymorphs affecting activity .
- Mechanistic Studies: Use siRNA knockdown or kinase profiling to identify primary targets (e.g., AKT, ERK pathways) and distinguish on-target vs. off-target effects .
Q. What strategies improve synthetic efficiency and yield for this compound?
- Microwave-Assisted Synthesis: Reduces reaction time from 18 hours (conventional heating) to 20 minutes, improving yield by 15–20% via uniform thermal activation .
- Catalytic Optimization: Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate amide coupling .
- Solvent-Free Conditions: Minimizes side reactions (e.g., hydrolysis of nitro groups) and simplifies purification .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Crystal Twinning: Common in thiadiazole derivatives due to planar geometry. Use SHELXD for twin refinement or alternative crystallization solvents (e.g., DMSO/EtOH mixtures) .
- Hydrogen Bonding: Intermolecular N–H⋯N and C–H⋯O interactions stabilize packing but complicate phase identification. High-resolution data (≤0.8 Å) and anisotropic refinement improve accuracy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
